Piribedil D8
Overview
Description
Piribedil D8 is the deuterium-labeled version of Piribedil . Piribedil is an antiparkinsonian agent and a piperazine derivative . It acts as a D2 and D3 receptor agonist and also has α2-adrenergic antagonist properties .
Molecular Structure Analysis
The molecular formula of Piribedil D8 is C16H10D8N4O2 . It has a molar mass of 306.39 g/mol .
Chemical Reactions Analysis
Piribedil acts as a non-ergot partial dopamine D2/D3-selective agonist, blocks alpha2-adrenoreceptors, and has minimal effects on serotoninergic, cholinergic, and histaminergic receptors . Animal models support the efficacy of piribedil to improve parkinsonian motor symptoms with a lower propensity than levodopa to induce dyskinesia .
Physical And Chemical Properties Analysis
The molecular formula of Piribedil D8 is C16H10D8N4O2 . It has a molar mass of 306.39 g/mol . Unfortunately, the retrieved papers do not provide more detailed physical and chemical properties of Piribedil D8.
Scientific Research Applications
Parkinson's Disease Treatment Piribedil has been extensively studied for its efficacy in treating Parkinson's disease (PD). It acts as a D2 dopamine agonist and has been shown to improve symptoms of PD, especially when used as monotherapy or combined with L-dopa. A study demonstrated that piribedil monotherapy significantly improved the Unified Parkinson Disease Rating Scale part III (UPDRS III) scores in early PD patients compared to placebo, suggesting its effectiveness and safety as early PD therapy (Rascol et al., 2006).
Reduced Dyskinesia Risk Compared to L-dopa, piribedil induces less dyskinesia, a common side effect of Parkinson's disease treatments. In a study with MPTP-treated common marmosets, piribedil showed a lower degree and intensity of dyskinesia, suggesting its potential as a preferable treatment option for reducing such side effects (Smith et al., 2002).
Improvement in Cognitive Functions Piribedil has shown potential in improving cognitive functions. A study in young healthy volunteers demonstrated that piribedil improved alertness and information processing speed within the central nervous system, suggesting its possible role in enhancing cognitive abilities (Schück et al., 2002).
Antidepressant-like Properties Research has also explored the antidepressant-like properties of piribedil. In rodent models, piribedil demonstrated robust and specific antidepressant-like actions, suggesting its potential use in treating depressive symptoms, particularly in Parkinson's disease patients (Brocco et al., 2006).
Enhanced Attention and Motor Functions A study investigating the combination of piribedil with l-DOPA in nigrostriatal 6-hydroxydopamine-lesioned rats found significant improvement in attentional deficits and akinetic symptoms. This suggests that piribedil, especially in combination with l-DOPA, could be beneficial for improving cognitive and motor functions in Parkinson's disease (Turle-Lorenzo et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piribedil D8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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